Bienvenue dans la boutique en ligne BenchChem!

3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo-

Acid ceramidase inhibition Structure–activity relationship N-alkyl chain length

This compound is the minimal active reference standard in the benzoxazolone carboxamide acid ceramidase inhibitor series. Unlike the inactive N-methyl analog, the N-butyl chain enables measurable enzyme engagement. With a LogP of 2.16, it minimizes non-specific membrane accumulation versus higher LogP congeners. Essential for SAR panels quantifying potency gains per methylene unit. Also serves as a versatile synthetic intermediate for late-stage ring functionalization. Procure as the exact CAS 143207-32-3 to avoid regioisomeric misassignment with 5-HT3-active 2-alkylbenzoxazole-4-carboxamides.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 143207-32-3
Cat. No. B12908997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo-
CAS143207-32-3
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCCCNC(=O)N1C2=CC=CC=C2OC1=O
InChIInChI=1S/C12H14N2O3/c1-2-3-8-13-11(15)14-9-6-4-5-7-10(9)17-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,15)
InChIKeyVAWTXJAARVWUBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- (CAS 143207-32-3): Core Benzoxazolone Carboxamide Scaffold for Acid Ceramidase Inhibitor Research and SAR Reference


3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- (CAS 143207-32-3), also named N-butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide, is a benzoxazolone carboxamide with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol [1]. It belongs to a pharmacologically significant class of compounds characterized by a 2-oxo-2,3-dihydrobenzoxazole (benzoxazolone) core bearing an N-alkyl carboxamide at the 3-position. This scaffold was first identified as the chemotype for potent, systemically active inhibitors of intracellular acid ceramidase (AC, EC 3.5.1.23), an enzyme that hydrolyzes ceramide into sphingosine and free fatty acid and is a recognized target in cancer, inflammation, and lysosomal storage diseases [2]. The compound is the shortest N-alkyl member within the extensively characterized benzoxazolone carboxamide series exemplified in US Patent 10,226,452 and is currently available from multiple chemical suppliers at 97–99% purity for research use .

Why N-Butyl-2-oxo-benzoxazolecarboxamide Cannot Be Replaced by Longer-Chain or Ring-Substituted Acid Ceramidase Inhibitor Analogs Without Experimental Re-Validation


Within the benzoxazolone carboxamide class, the length and nature of the N-alkyl substituent is a primary determinant of acid ceramidase inhibitory potency, as demonstrated by systematic structure–activity relationship (SAR) studies [1]. Whereas the N-butyl analog (C4 chain) represents the minimal alkyl substitution in the series, published quantitative data for N-heptyl (C7; IC50 = 50 nM), N-octyl (C8; IC50 = 34 nM), and N-(4-phenylbutyl) (IC50 = 64 nM) congeners confirm that extending the N-alkyl chain into the C7–C8 range or introducing a terminal phenyl group markedly enhances potency [2][3][4]. Conversely, the N-methyl analog was reported to be completely inactive against acid ceramidase, demonstrating that a minimum chain length is required for productive engagement of the enzyme's catalytic cysteine [1]. Consequently, procurement of a longer-chain or arylalkyl analog under the assumption of functional equivalence to N-butyl-2-oxo-benzoxazolecarboxamide would introduce an unquantified potency shift that could compromise SAR interpretation, control experiments, or biochemical probe studies.

Quantitative Differentiation Evidence for 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- (CAS 143207-32-3) Against Closest Structural Analogs


N-Alkyl Chain Length Drives Acid Ceramidase Inhibitory Potency: C4 (Butyl) vs. C7, C8, and Phenylbutyl Comparators

The N-butyl substituent (C4) on the benzoxazolone carboxamide scaffold defines the shortest active N-alkyl chain within the series. Extending the chain to N-heptyl (C7) yields an IC50 of 50 nM, to N-octyl (C8) yields an IC50 of 34 nM, and introduction of a 4-phenylbutyl group yields an IC50 of 64 nM—all measured against recombinant human acid ceramidase in a fluorogenic substrate assay at pH 4.5 (Optiplate 96-well format) [1][2][3]. The N-butyl analog serves as the minimal chain-length reference point; its IC50 value, while not reported in the same BindingDB dataset, is predicted by SAR interpolation to be substantially higher (weaker) than the C7–C8 optimized congeners. This chain-length dependency is consistent with the reported inactivity of the N-methyl analog [4] and establishes the C4 butyl compound as a critical baseline for quantifying the contribution of hydrophobic N-alkyl extension to target engagement.

Acid ceramidase inhibition Structure–activity relationship N-alkyl chain length

Physicochemical Differentiation: LogP, Molecular Weight, and Rotatable Bonds vs. Phenylbutyl and Octyl Analogs

3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- possesses a computed LogP of 2.16, a molecular weight of 234.25 Da, and 3 rotatable bonds [1]. The N-(4-phenylbutyl) analog (Example 1, US10226452) has a molecular weight of 310.35 Da and a LogP of approximately 3.5, while the N-octyl analog has a molecular weight of 290.36 Da and a LogP of approximately 3.8 [2]. The lower lipophilicity and smaller size of the N-butyl compound translate to a substantially different pharmacokinetic and permeability profile, making it a more suitable candidate for assays requiring higher aqueous solubility or reduced non-specific protein binding. Its computed polar surface area (tPSA) of 67.73 Ų and single hydrogen bond donor place it within favorable oral drug-like chemical space (Lipinski rule of 5 compliant), whereas longer-chain analogs begin to approach or exceed recommended LogP thresholds [1].

Lipophilicity Drug-likeness Physicochemical properties

Regioisomeric Differentiation: 2-Oxo-3-carboxamide vs. 2-Substituted Benzoxazole-4-carboxamide 5-HT3 Antagonists

A structurally distinct class of 2-substituted benzoxazole carboxamides has been disclosed as potent 5-HT3 receptor antagonists with nanomolar activity against human 5-HT3A receptors [1]. However, those compounds possess the carboxamide at the 4-position of the benzoxazole ring and lack the 2-oxo group, making them regioisomers of the 2-oxo-3-carboxamide series represented by 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- [2]. The 2-oxo-3-carboxamide (benzoxazolone carboxamide) scaffold is specifically validated for acid ceramidase inhibition through covalent modification of the catalytic cysteine residue, a mechanism not shared by the 5-HT3-targeted 4-carboxamide regioisomers [3]. Confusion between these two regioisomeric series could lead to incorrect target assignment and wasted experimental effort in either 5-HT3 or ceramidase programs.

Regioisomerism Target selectivity Benzoxazole pharmacophore

Toxicological Profile for Procurement Risk Assessment: Acute Oral Toxicity LD50 > 2,000 mg/kg in Rat

According to GHS classifications compiled from supplier safety data, 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- exhibits an acute oral LD50 greater than 2,000 mg/kg in rat, placing it in GHS Category 5 (low acute toxicity) or unclassified for acute oral hazard . Computed toxicological predictions indicate the compound is non-mutagenic, non-developmentally toxic, and a non-skin sensitizer, though it is flagged as a potential ocular irritant [1]. This safety profile compares favorably with more potent, higher-molecular-weight acid ceramidase inhibitors such as ARN14974 (6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl) analog, IC50 = 79 nM), for which comprehensive in vivo toxicity data remain limited in the public domain .

Safety assessment Acute toxicity Procurement hazard classification

Recommended Research and Procurement Scenarios for 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- (CAS 143207-32-3)


Short-Chain Baseline Reference for N-Alkyl Chain-Length SAR in Acid Ceramidase Inhibitor Optimization

Investigators conducting systematic structure–activity relationship (SAR) studies on benzoxazolone carboxamide acid ceramidase inhibitors should procure the N-butyl analog as the minimal chain-length active reference compound. When paneled alongside N-heptyl (IC50 = 50 nM), N-octyl (IC50 = 34 nM), and N-(4-phenylbutyl) (IC50 = 64 nM) congeners in the recombinant human acid ceramidase fluorogenic assay at pH 4.5 [1], the N-butyl compound anchors the lower limit of the potency range, enabling precise quantification of the free energy contribution per methylene unit added to the N-alkyl chain. The N-methyl analog is inactive, confirming that a minimum of four carbon atoms is required for measurable enzyme engagement .

Lower-Lipophilicity Benzoxazolone Probe for Cellular Assays Requiring Reduced Membrane Partitioning and Non-Specific Binding

When cellular acid ceramidase inhibition assays demand a benzoxazolone carboxamide probe with minimized off-target membrane accumulation, the N-butyl analog (LogP = 2.16, MW = 234.25 Da) [1] is preferable to the more lipophilic N-octyl (LogP ≈ 3.8) or N-(4-phenylbutyl) (LogP ≈ 3.5) congeners. The lower LogP reduces the risk of non-specific partitioning into lipid bilayers and plastic surfaces, which can confound IC50 determinations in cell-based assays. This property is particularly relevant for experiments using RAW 264.7 macrophages or SW403 adenocarcinoma cells, cell lines in which the more potent analog ARN14974 (IC50 = 79 nM) has been characterized .

Regioisomeric Identity Verification Standard in Benzoxazole Carboxamide Chemical Libraries

For compound management and quality control groups maintaining benzoxazole-based screening libraries, the distinct CAS registry number 143207-32-3 unambiguously identifies the 2-oxo-3-carboxamide (benzoxazolone) regioisomer, differentiating it from 2-alkylbenzoxazole-4-carboxamide 5-HT3 receptor antagonists exemplified in WO-2008019363-A2 and the Yang et al. (2010) Bioorg Med Chem Lett publication [1]. Procurement of the exact CAS-numbered compound ensures that high-throughput screening hits in ceramidase assays are not misattributed to the 5-HT3-active regioisomeric series, and vice versa.

Synthetic Intermediate for Diversification into 6-Substituted and N-Alkyl-Varied Benzoxazolone Carboxamide Libraries

The unsubstituted benzoxazolone core of CAS 143207-32-3, bearing only the N-butyl carboxamide, serves as a versatile synthetic intermediate for late-stage diversification. Electrophilic aromatic substitution at the 5- or 6-position of the benzoxazolone ring can generate analogs such as 6-bromo, 6-fluoro, or 6-benzoyl derivatives, which in the N-(4-phenylbutyl) series achieve IC50 values as low as 29 nM (6-benzoyl analog, US10226452 Example 37) [1]. Starting from the commercially available N-butyl building block (97% purity, available from Leyan and other suppliers) , medicinal chemistry teams can rapidly explore the impact of ring substitution on both potency and pharmacokinetic parameters without committing to the longer N-alkyl chain upfront.

Quote Request

Request a Quote for 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.